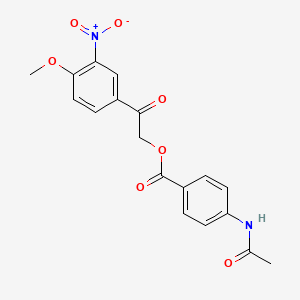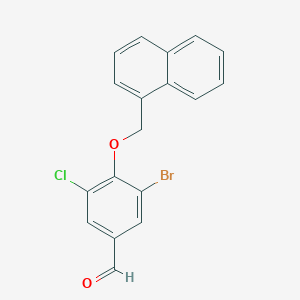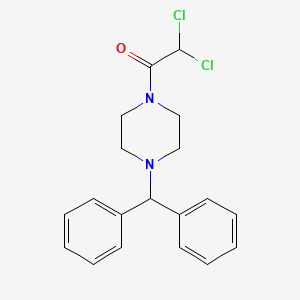
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate
Übersicht
Beschreibung
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is composed of a methoxy-nitrophenyl group, an oxoethyl group, and an acetylamino benzoate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate typically involves multiple steps, including nitration, esterification, and acetylation reactions. One common synthetic route is as follows:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-3-nitroacetophenone.
Esterification: The nitro compound is then subjected to esterification with ethyl chloroformate in the presence of a base such as pyridine to form 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl ester.
Acetylation: Finally, the ester is reacted with 4-aminobenzoic acid in the presence of acetic anhydride to produce the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products Formed
Reduction: 2-(4-amino-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate.
Hydrolysis: 4-(acetylamino)benzoic acid and 2-(4-methoxy-3-nitrophenyl)-2-oxoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and acetylamino groups are key functional groups that can participate in hydrogen bonding and other interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl benzoate: Lacks the acetylamino group, which may affect its biological activity.
2-(4-methoxyphenyl)-2-oxoethyl 4-(acetylamino)benzoate: Lacks the nitro group, which may influence its reactivity and applications.
2-(4-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate: Lacks the methoxy group, which may alter its chemical properties.
Uniqueness
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c1-11(21)19-14-6-3-12(4-7-14)18(23)27-10-16(22)13-5-8-17(26-2)15(9-13)20(24)25/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYXXFCVACTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3708423.png)
![4-({4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3708429.png)
![N-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B3708430.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3708448.png)
![(5Z)-3-amino-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3708454.png)
![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3708458.png)

![3-[(5E)-3-AMINO-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3708470.png)
![2,2,2-trichloro-N-[4-oxo-3-(1-piperidinylmethyl)-4H-chromen-2-yl]acetamide](/img/structure/B3708477.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B3708480.png)
![N-[(3-acetylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B3708484.png)
![N-(4-fluorophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide](/img/structure/B3708493.png)
![5-bromo-N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3708495.png)
